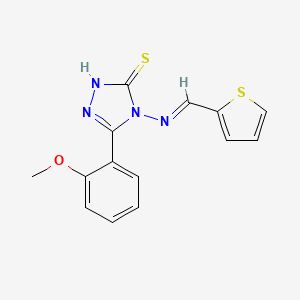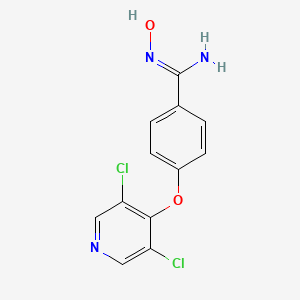
4-((3,5-Dichloropyridin-4-yl)oxy)-N'-hydroxybenzimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3,5-Dichloro-4-pyridinyl)oxy]-N’-hydroxybenzenecarboximidamide, AldrichCPR, is a chemical compound with the empirical formula C12H9Cl2N3O2 and a molecular weight of 298.12 g/mol . This compound is known for its unique structure, which includes a dichloropyridinyl group and a hydroxybenzenecarboximidamide moiety. It is used primarily in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-Dichloro-4-pyridinyl)oxy]-N’-hydroxybenzenecarboximidamide typically involves the reaction of 3,5-dichloro-4-pyridinecarboxaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then reacted with 4-aminobenzoic acid under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-Dichloro-4-pyridinyl)oxy]-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The dichloropyridinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions typically result in the replacement of chlorine atoms with other functional groups.
Scientific Research Applications
4-[(3,5-Dichloro-4-pyridinyl)oxy]-N’-hydroxybenzenecarboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3,5-Dichloro-4-pyridinyl)oxy]-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N’-hydroxybenzenecarboximidamide
- 4-tert-Butyl-N’-hydroxybenzenecarboximidamide
- 3’,5’-Dichloro-2,5-dimethoxy-4’-hydroxychalcone
Uniqueness
4-[(3,5-Dichloro-4-pyridinyl)oxy]-N’-hydroxybenzenecarboximidamide is unique due to its specific dichloropyridinyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications.
Properties
Molecular Formula |
C12H9Cl2N3O2 |
|---|---|
Molecular Weight |
298.12 g/mol |
IUPAC Name |
4-(3,5-dichloropyridin-4-yl)oxy-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C12H9Cl2N3O2/c13-9-5-16-6-10(14)11(9)19-8-3-1-7(2-4-8)12(15)17-18/h1-6,18H,(H2,15,17) |
InChI Key |
GQLWJSLITHXMLU-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/O)/N)OC2=C(C=NC=C2Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)N)OC2=C(C=NC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methoxyphenyl)-2-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12048398.png)
![N-(3,4-difluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12048400.png)
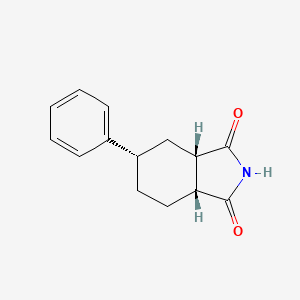
![(1R,8S)-tricyclo[4.3.1.13,8]undecan-4-one](/img/structure/B12048412.png)
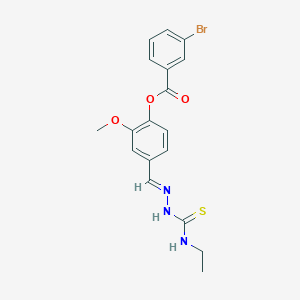
![(R)-3-Benzo[1,3]dioxol-5-YL-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid](/img/structure/B12048425.png)

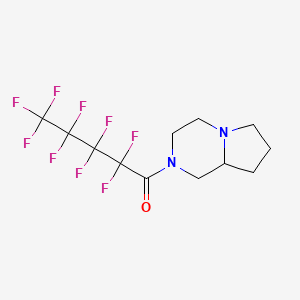
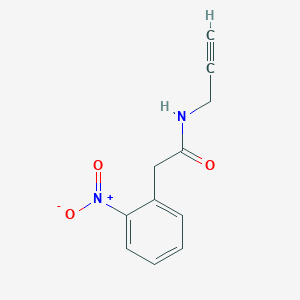

![N-(2-Methoxydibenzo[b,d]furan-3-yl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12048468.png)
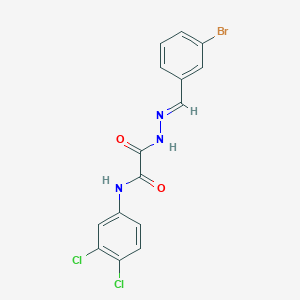
![2-(4-Benzyl-1-piperazinyl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12048476.png)
